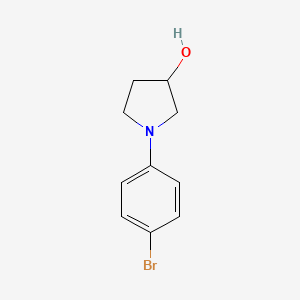

1-(4-BroMophenyl)-3-pyrrolidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAGQCJOIGKVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302649 | |

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536742-64-0 | |

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-BroMophenyl)-3-pyrrolidinol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-pyrrolidinol

This guide provides a detailed examination of a primary synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a core scaffold in numerous biologically active molecules and natural products.[1][2] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and a robust, self-validating experimental protocol.

Strategic Overview: Retrosynthetic Analysis

To devise an efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The most logical disconnection point is the C-N bond between the pyrrolidine nitrogen and the bromophenyl ring. This bond can be formed through a nucleophilic substitution reaction, a cornerstone of amine synthesis. This leads us back to two readily available precursors: 3-pyrrolidinol and an activated 4-bromophenyl halide.

Caption: SNAr synthesis of this compound.

Causality Behind Experimental Choices

-

Aryl Halide: 4-Bromofluorobenzene is selected as the arylating agent. [3]The high electronegativity of fluorine makes the ipso-carbon electron-deficient and thus susceptible to nucleophilic attack. While the C-F bond is strong, this electronic activation is often sufficient to promote the SNAr reaction under thermal conditions.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, suitable for deprotonating the pyrrolidinol's secondary amine at elevated temperatures. It is less hazardous and more cost-effective than stronger bases like sodium hydride.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial. DMSO can dissolve the ionic intermediates and effectively solvate the potassium cation, leaving the carbonate anion more reactive. Its high boiling point is also ideal for reactions requiring elevated temperatures.

-

Temperature: The reaction is conducted at a high temperature (120-140 °C) to overcome the activation energy required for the cleavage of the strong C-F bond. This thermal energy is necessary to drive the reaction to completion in a reasonable timeframe.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-Pyrrolidinol | C₄H₉NO | 87.12 | 57.4 | 1.0 | 5.00 g |

| 4-Bromofluorobenzene | C₆H₄BrF | 175.00 | 68.9 | 1.2 | 12.06 g |

| Potassium Carbonate | K₂CO₃ | 138.21 | 114.8 | 2.0 | 15.87 g |

| DMSO | C₂H₆OS | 78.13 | - | - | 50 mL |

Detailed Experimental Protocol

Materials & Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple

-

Nitrogen inlet

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere (nitrogen or argon).

-

Charging Reagents: To the flask, add 3-pyrrolidinol (5.00 g, 57.4 mmol), potassium carbonate (15.87 g, 114.8 mmol), and dimethyl sulfoxide (DMSO, 50 mL).

-

Initiating Reaction: Begin vigorous stirring and add 4-bromofluorobenzene (12.06 g, 68.9 mmol) to the suspension.

-

Heating: Heat the reaction mixture to 130 °C and maintain this temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 250 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the pyrrolidine ring protons, and the carbon skeleton.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the tertiary amine.

Safety and Handling

-

4-Bromofluorobenzene: Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Pyrrolidinol: Can cause skin and eye irritation. Standard PPE is required.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Avoid skin contact.

-

Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

-

The reaction should be conducted under an inert atmosphere to prevent potential side reactions at high temperatures.

Conclusion

This guide outlines a reliable and scalable synthesis of this compound via Nucleophilic Aromatic Substitution. By explaining the rationale behind the choice of reagents and conditions, this protocol provides a self-validating framework for researchers. The described methodology is cost-effective and avoids the use of heavy metal catalysts, making it an attractive route for both academic and industrial applications.

References

- CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- US4910320A - Process for preparing 3-pyrrolidinol.

- Recent Advances in the Synthesis of Pyrrolidines.

- 4-Bromofluorobenzene-460-00-4. Shree Ganesh Remedies Limited.

- Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermedi

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-BroMophenyl)-3-pyrrolidinol

Introduction

1-(4-BroMophenyl)-3-pyrrolidinol is a synthetic organic compound featuring a pyrrolidinol core attached to a bromophenyl group. As a substituted pyrrolidine, it belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery, owing to their presence in numerous biologically active molecules. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its development as a potential therapeutic agent or research tool. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment.

This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the experimental methodologies for their determination. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Compound Identification and Structure

A precise understanding of the compound's identity is the foundation of any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)pyrrolidin-3-ol | N/A |

| CAS Number | 536742-64-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |

| Molecular Weight | 242.11 g/mol | [2][3] |

| Chemical Structure | N/A |

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and require experimental verification.

| Property | Value | Method |

| Melting Point | Experimental determination required | Capillary Method |

| Boiling Point | 348.0 ± 32.0 °C (Predicted) | N/A |

| Solubility | Experimental determination required | Shake-Flask Method |

| pKa | 14.79 ± 0.20 (Predicted, for the hydroxyl group) | Potentiometric Titration |

| LogP | 2.2 (Predicted) | N/A |

Detailed Physicochemical Characterization and Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range using a digital melting point apparatus.[4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powder form.[5]

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube on the sample.[4][5]

-

Compact the sample to a height of 2-3 mm at the bottom of the sealed end of the capillary tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimated range.[4]

-

For an accurate measurement, set the starting temperature to about 20 °C below the estimated melting point and use a slow heating rate of 1-2 °C/min.[4][5]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Calibrate the thermometer of the apparatus using certified standards with known melting points.[4]

-

Perform the determination in triplicate to ensure reproducibility.

-

A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high degree of purity.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter that influences a drug's absorption and bioavailability.[6] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol describes the determination of the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed glass vial. The presence of undissolved solid is essential.[8]

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][8]

-

Periodically check for equilibrium by measuring the concentration of the solute in the supernatant until it remains constant over time.[8]

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation or filtration.[7][8]

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

-

Self-Validation and Trustworthiness:

-

Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision.

-

Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h).[8]

-

The pH of the solution should be measured before and after equilibration to ensure it has not changed, as this can affect the solubility of ionizable compounds.[8]

-

Diagram of Shake-Flask Solubility Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Acid-Base Properties (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values, which profoundly affects its solubility, permeability, and receptor binding. This compound has a basic nitrogen atom in the pyrrolidine ring and a weakly acidic hydroxyl group. Potentiometric titration is a reliable method for pKa determination.[9][10][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol details the determination of the pKa of the pyrrolidine nitrogen.

Step-by-Step Methodology:

-

System Calibration:

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[9]

-

-

Sample Preparation:

-

Titration:

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[9][10]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

-

-

Self-Validation and Trustworthiness:

-

The use of standardized titrants and a calibrated pH meter is crucial for accuracy.

-

The experiment should be repeated to ensure the results are reproducible.

-

For co-solvent methods, the apparent pKa must be corrected to obtain the aqueous pKa value.[12]

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for Potentiometric pKa Determination.

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for its quantification in various matrices. Developing a robust HPLC method is essential for quality control and analytical studies.[13]

Guidelines for HPLC Method Development

A reversed-phase HPLC method is typically the first choice for a molecule like this compound.[14]

-

Column Selection: A C18 column is a good starting point. For potentially polar compounds, an embedded polar group column (like RP-Amide) or a Phenyl column could offer alternative selectivity.[14]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[15] The pH of the aqueous phase should be controlled with a buffer (e.g., phosphate or acetate) and kept at least 1-2 pH units away from the compound's pKa to ensure consistent retention and peak shape.[14]

-

Detection: The bromophenyl chromophore should allow for sensitive detection using a UV-Vis detector, likely in the range of 220-280 nm.

-

Method Optimization: Method development involves optimizing parameters such as mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve good resolution of the main peak from any impurities with a reasonable run time.[16]

Data Interpretation and Quality Control

-

Purity Assessment: The purity of this compound can be estimated from the HPLC chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Structural Confirmation: While HPLC provides information on purity and retention, definitive structural confirmation requires spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure, functional groups, and molecular weight, respectively.

Stability and Storage

The stability of this compound under various conditions (e.g., temperature, pH, light) should be evaluated to establish appropriate storage and handling procedures. A common practice is to store such compounds in a cool, dark, and dry place.

Conclusion

The physicochemical properties of this compound are critical determinants of its behavior and potential utility in research and development. This guide has outlined the key properties and provided detailed, self-validating protocols for their experimental determination. By following these established methodologies, researchers can generate high-quality, reliable data to support the advancement of their scientific objectives.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

LCGC International. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

-

Melting point determination. [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Chemsrc. (2025, August 24). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. [Link]

-

BioOrganics. This compound. [Link]

-

PubChemLite. This compound (C10H12BrNO). [Link]

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. scbt.com [scbt.com]

- 3. This compound | 536742-64-0 [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. pharmasalmanac.com [pharmasalmanac.com]

- 14. Developing HPLC Methods [sigmaaldrich.com]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-pyrrolidinol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-pyrrolidinol (CAS No. 536742-64-0), a pivotal heterocyclic building block in medicinal chemistry. The document delineates its chemical properties, outlines a robust and reproducible synthetic pathway, and details methodologies for its thorough characterization. Furthermore, it explores the compound's significance and application as a key intermediate in the development of advanced therapeutic agents, underscored by its role in the synthesis of novel kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended to be an essential resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Pyrrolidinol Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich three-dimensional structure allows for an effective exploration of chemical space, leading to enhanced target binding and improved pharmacokinetic profiles compared to flat, aromatic systems. The incorporation of a hydroxyl group, as seen in 3-pyrrolidinol derivatives, introduces a key hydrogen bond donor and acceptor moiety, further enhancing the potential for specific and high-affinity interactions with biological targets.

The subject of this guide, this compound, combines this valuable pyrrolidinol core with a 4-bromophenyl substituent. The bromine atom serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This synthetic versatility allows for the late-stage diversification of drug candidates, a highly desirable feature in modern drug discovery programs. The deuterated analogue of this compound has been noted for its use in antitumor studies, highlighting its relevance in oncology research.[3]

This guide will provide the necessary technical details to synthesize, characterize, and strategically employ this high-value intermediate in drug discovery campaigns.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 536742-64-0 | [4] |

| Molecular Formula | C₁₀H₁₂BrNO | [4][5] |

| Molecular Weight | 242.11 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Monoisotopic Mass | 241.01022 Da | [5] |

| Predicted XlogP | 2.2 | [5] |

| Predicted Hydrogen Bond Donor Count | 1 | [5] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process commencing from readily available starting materials: 4-bromoaniline and epichlorohydrin. This pathway is both logical and supported by established reactivity patterns for the formation of N-aryl pyrrolidinol structures.

Synthetic Pathway Overview

The overall transformation involves an initial nucleophilic attack of 4-bromoaniline on epichlorohydrin to form an amino alcohol intermediate, followed by an intramolecular cyclization to yield the desired pyrrolidinol ring.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from standard methodologies for this class of reactions.

Step 1: Synthesis of 1-(4-Bromophenylamino)-3-chloropropan-2-ol

-

To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as water or a water/isopropanol mixture (10 volumes), add epichlorohydrin (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-bromophenylamino)-3-chloropropan-2-ol, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

The use of a protic solvent like water or an alcohol mixture facilitates the epoxide ring-opening by protonating the epoxide oxygen, making it a better leaving group.

-

A slight excess of epichlorohydrin ensures complete consumption of the more valuable aniline starting material.

-

Refluxing provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the epoxide.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(4-bromophenylamino)-3-chloropropan-2-ol from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol (10 volumes).

-

Add a suitable base, such as sodium hydroxide (2.5 eq) or potassium carbonate (3.0 eq), to the solution.

-

Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

The base deprotonates the secondary amine, forming a more nucleophilic amide anion which then undergoes an intramolecular Williamson ether-like synthesis (SN2 reaction) to displace the chloride and form the pyrrolidine ring.

-

The use of a polar aprotic solvent like DMF is suitable for SN2 reactions. If a protic solvent like ethanol is used, a stronger base is typically required.

-

Heating is necessary to overcome the activation energy for the intramolecular cyclization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the bromophenyl ring (two doublets in the aromatic region, ~6.8-7.4 ppm), multiplets for the pyrrolidine ring protons, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons (four signals, with the carbon attached to bromine being significantly shielded) and the aliphatic carbons of the pyrrolidinol ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (242.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed for the molecular ion peaks.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of complex molecules, particularly kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The bromophenyl moiety is a common feature in many kinase inhibitors, often occupying the "hinge-binding" region of the ATP pocket. The pyrrolidinol portion can be used to introduce chirality and provide vectors for further functionalization to improve potency and selectivity.

Exemplary Synthetic Utility

A key application involves using the bromine atom as a point of diversification via cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce new aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors.

Caption: Suzuki coupling reaction using this compound.

This strategic functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. Patents for kinase inhibitors frequently describe the synthesis of such intermediates as part of their compound libraries.[6][7]

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

-

Inhalation: Avoid inhaling dust or vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related brominated aromatic compounds and pyrrolidine derivatives may cause skin, eye, and respiratory irritation.[11] Standard good laboratory practices should be strictly followed.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is straightforward from common starting materials, and its structure offers multiple points for diversification. The combination of the privileged pyrrolidinol scaffold and the synthetically versatile bromophenyl group makes it an ideal intermediate for generating libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this valuable compound in their research endeavors.

References

- Material Safety Data Sheet for 1-(4-Bromophenyl)pyrrolidine. (n.d.). Anhui Senrise Technology Co., Ltd.

- SAFETY DATA SHEET for Pyrrolidine. (2025, November 6). Sigma-Aldrich.

- SynZeal. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

BioOrganics. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Gül, F., et al. (2026, January 3). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.

- Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. (n.d.).

- Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof (U.S. Patent No. 9,643,927-B1). U.S.

- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023).

-

Pharmaffiliates. (n.d.). 1-(4-Bromophenyl-d4)-3-pyrrolidinol. Retrieved January 15, 2026, from [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.

- BenchChem. (2025).

- Synthetic method of 1-(4-bromophenyl) piperidine. (2021). CN112645902A.

- Process for the preparation of 4-bromophenyl deriv

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv.

- Pyrazolopyrimidine compounds as kinase inhibitors. (2014). WO2014039899A1.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. synzeal.com [synzeal.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 1-(4-Bromophenyl)-3-pyrrolidinol

Abstract: This technical guide provides a comprehensive analysis of 1-(4-bromophenyl)-3-pyrrolidinol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular structure through an examination of its physicochemical and stereochemical properties, supported by a detailed interpretation of its characteristic spectroscopic data (NMR, IR, and Mass Spectrometry). A validated, step-by-step synthetic protocol is presented, accompanied by a discussion of purification techniques. Furthermore, this guide explores the compound's utility as a versatile building block in the development of novel therapeutic agents and other advanced chemical entities. The content is structured to serve as a vital resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction to this compound

This compound is a substituted pyrrolidine derivative that has emerged as a valuable scaffold in modern chemical research. Its structure incorporates three key features: a pyrrolidine ring, a hydroxyl group at the 3-position, and a 4-bromophenyl substituent on the nitrogen atom. This unique combination of a chiral alcohol, a secondary amine integrated into a cyclic system, and an aryl halide makes it a highly versatile intermediate for synthesizing a wide array of more complex molecules.

The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, enabling the construction of extensive chemical libraries for drug screening. The hydroxyl group and the pyrrolidine nitrogen offer additional sites for chemical modification, further expanding its synthetic utility. Consequently, this compound serves as a crucial starting material for molecules targeting a range of biological pathways.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and chemical properties is fundamental to its effective application in research and synthesis.

Chemical Structure and Nomenclature

-

Systematic (IUPAC) Name: 1-(4-bromophenyl)pyrrolidin-3-ol

-

Common Synonyms: 1-(4-Bromophenyl)-3-hydroxypyrrolidine

-

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.

-

3-Hydroxyl Group: An alcohol functional group at the third carbon of the pyrrolidine ring, which introduces a stereocenter.

-

4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position, attached to the pyrrolidine nitrogen.

-

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | PubChem |

| Molecular Weight | 242.11 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Internal Data |

| Melting Point | 99-103 °C | Sigma-Aldrich |

| Boiling Point | 358.5±32.0 °C (Predicted) | Chemspider |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Internal Data |

| CAS Number | 220556-78-7 | PubChem |

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring (C3) is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-1-(4-bromophenyl)-3-pyrrolidinol and (S)-1-(4-bromophenyl)-3-pyrrolidinol. The compound is commonly available as a racemic mixture.

Causality in Drug Development: The stereochemistry of a chiral molecule is paramount in pharmacology. Enantiomers of the same compound can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors. Therefore, the synthesis and isolation of individual enantiomers are often critical steps in the drug development process to identify the more active and safer isomer (the eutomer).

Spectroscopic Characterization and Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure. The following data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum (e.g., in CDCl₃), the proton signals are expected in the following regions:

-

~7.3-7.4 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. The doublet arises from coupling to the meta protons.

-

~6.6-6.7 ppm (d, 2H): Two aromatic protons ortho to the nitrogen atom, shifted upfield due to the electron-donating effect of the nitrogen.

-

~4.5-4.6 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH).

-

~3.2-3.6 ppm (m, 4H): The four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂).

-

~1.9-2.2 ppm (m, 2H): The two protons on the C4 carbon of the pyrrolidine ring.

-

~1.7 ppm (br s, 1H): The hydroxyl proton (O-H), which may be broad and its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for each unique carbon environment:

-

~146 ppm: Aromatic carbon attached to nitrogen.

-

~132 ppm: Aromatic carbons ortho to bromine.

-

~115 ppm: Aromatic carbons ortho to nitrogen.

-

~110 ppm: Aromatic carbon attached to bromine.

-

~70 ppm: Carbon bearing the hydroxyl group (C3).

-

~53 ppm: Carbon adjacent to nitrogen (C2 or C5).

-

~48 ppm: Carbon adjacent to nitrogen (C5 or C2).

-

~35 ppm: Carbon at the 4-position of the pyrrolidine ring (C4).

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.

-

~1590 cm⁻¹: C=C stretching of the aromatic ring.

-

~1240 cm⁻¹: C-N stretching of the aryl amine.

-

~1070 cm⁻¹: C-O stretching of the secondary alcohol.

-

~1010 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 241 and 243. This isotopic signature is due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Key Fragmentation: Common fragmentation pathways may include the loss of water (H₂O) from the molecular ion or cleavage of the pyrrolidine ring.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the nucleophilic substitution reaction between 4-bromoaniline and a suitable C4 synthon, followed by reduction. A widely cited approach is the reaction of 4-bromoaniline with epichlorohydrin followed by cyclization.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Objective: To synthesize racemic this compound.

Materials:

-

4-bromoaniline (1.0 eq)

-

Epichlorohydrin (1.1 eq)

-

Sodium hydroxide (NaOH)

-

Isopropanol (solvent)

-

Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Ring-Opening. To a solution of 4-bromoaniline (1.0 eq) in isopropanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. After cooling the mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Heat the mixture to reflux again and maintain for 8-12 hours until the cyclization is complete (as monitored by TLC).

-

Work-up. Cool the reaction mixture and remove the isopropanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Trustworthiness of Protocol: This protocol follows established chemical principles of nucleophilic addition and intramolecular Williamson ether synthesis (in this case, an amine analog). The work-up and purification steps are standard laboratory procedures designed to effectively isolate and purify the target compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is a common feature in a variety of biologically active molecules.

Role as a Synthetic Intermediate

The bromophenyl moiety is the primary site for elaboration. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide range of substituents, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Caption: Synthetic utility via cross-coupling reactions.

Examples in Medicinal Chemistry

Derivatives of this compound have been investigated for various therapeutic applications:

-

Enzyme Inhibitors: The pyrrolidinol scaffold can be used to design inhibitors for enzymes such as kinases and proteases, where the hydroxyl group can form key hydrogen bonds within the active site.

-

GPCR Ligands: The overall structure is suitable for modification to create ligands that bind to G-protein coupled receptors (GPCRs), a large family of drug targets.

-

Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules screened for activity against various pathogens.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for molecular innovation. Its well-defined structure, confirmed by robust spectroscopic methods, and its predictable reactivity make it an invaluable tool in the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in accelerating the drug discovery and development pipeline cannot be overstated. This guide provides the foundational and practical knowledge required to effectively utilize this compound in advanced chemical research.

References

-

Title: 1-(4-bromophenyl)pyrrolidin-3-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-BroMophenyl)-3-pyrrolidinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in biologically active compounds and its ability to confer valuable stereochemical and three-dimensional properties.[1][2] When functionalized with a 4-bromophenyl group—a moiety known to influence pharmacokinetic and pharmacodynamic properties—the resulting molecule, 1-(4-bromophenyl)-3-pyrrolidinol, presents a compelling subject for mechanistic investigation. While direct literature on this specific compound is sparse, its structural components suggest several plausible biological targets.[3] This guide outlines a comprehensive, hypothesis-driven research program to systematically elucidate the mechanism of action (MoA) of this compound, from initial in silico screening to in vivo validation. It is designed to serve as a strategic roadmap for researchers, providing both the theoretical framework and practical methodologies required for a thorough pharmacological characterization.

Introduction: Deconstructing this compound

The structure of this compound combines two key pharmacophoric elements: the saturated nitrogen-containing heterocycle, pyrrolidine, and the halogenated aromatic system, bromobenzene.

-

The Pyrrolidine Core: This five-membered ring is a privileged scaffold in drug discovery. Its non-planar, sp³-hybridized nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticonvulsant, antidiabetic, and anticancer effects, often by targeting G-protein coupled receptors (GPCRs), enzymes, and ion transporters.[2][4]

-

The 4-Bromophenyl Moiety: The inclusion of a bromine atom on the phenyl ring can significantly modulate a molecule's properties. It increases lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The bromophenyl group is found in various active compounds, including potent antagonists of the α4β2-nicotinic acetylcholine receptor (nAChR) and agonists of the µ-opioid receptor.[5][6]

Given this structural heritage, we can formulate several primary hypotheses for the MoA of this compound, which will guide our investigative strategy.

Primary Hypotheses:

-

GPCR Modulation: The compound may act as an agonist or antagonist at receptors commonly targeted by N-aryl substituted heterocycles, such as opioid, muscarinic, or melanin-concentrating hormone (MCH) receptors.[7][8][9]

-

Enzyme Inhibition: The molecule could inhibit enzymes like cholinesterases or dipeptidyl peptidase-IV (DPP-IV), a known activity for some pyrrolidine derivatives.[4][10]

-

Monoamine Transporter Inhibition: Structural similarities to bupropion analogues suggest a potential to inhibit the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), or serotonin (5-HT).[5]

Phase I: In Silico and Initial In Vitro Profiling

The initial phase aims to rapidly screen for potential biological targets, narrowing the field of investigation and prioritizing subsequent experiments.

Computational Target Prediction

Before commencing wet lab experiments, computational methods can predict likely protein targets based on structural similarity to known ligands.

Experimental Protocol: Molecular Docking & Target Prediction

-

Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Selection: Assemble a virtual library of protein crystal structures for our hypothesized targets (e.g., µ-opioid receptor, M1 muscarinic receptor, acetylcholinesterase, dopamine transporter).

-

Docking Simulation: Utilize software such as AutoDock or Schrödinger's Glide to perform docking calculations, predicting the binding pose and estimating the binding affinity (docking score) of the compound within the active site of each target.[11]

-

Similarity Searching: Employ platforms like SwissTargetPrediction or ChemMapper, which use 2D and 3D similarity principles to predict a broader range of potential targets from extensive databases.[8]

Broad-Panel Radioligand Binding Assays

A commercially available broad-panel screening service (e.g., the Eurofins BioPrint® panel or the NIMH Psychoactive Drug Screening Program) provides an efficient, unbiased method to assess binding affinity against hundreds of known receptors, transporters, and ion channels. This is a crucial step to identify primary targets or off-target activities.

Workflow for Initial Screening

The following diagram illustrates the logical flow of the initial screening phase.

Caption: Phase I Experimental Workflow.

Phase II: In Vitro Mechanistic Validation

Once putative targets are identified in Phase I, the next step is to validate these interactions and characterize the functional consequences of binding.

Functional Assays for GPCR Targets

If binding to a GPCR is confirmed, functional assays are required to determine whether the compound is an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Agonist Mode: Treat cells with increasing concentrations of this compound and measure intracellular cAMP levels using a LANCE Ultra cAMP kit or similar HTRF-based method. An increase in cAMP suggests Gs coupling, while a decrease suggests Gi coupling.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Enzyme Inhibition Assays

If the compound shows affinity for an enzyme, its inhibitory potency must be quantified.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Assay Principle: Utilize the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, measured spectrophotometrically at 412 nm.

-

Procedure: In a 96-well plate, combine AChE enzyme, DTNB, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding the substrate, acetylthiocholine.

-

Measurement: Monitor the change in absorbance over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical In Vitro Data Summary

The table below presents a hypothetical outcome from our initial in vitro studies, suggesting the compound is a potent µ-opioid receptor agonist and a moderate AChE inhibitor.

| Assay Type | Target | Result Type | Value |

| Radioligand Binding | µ-Opioid Receptor (MOR) | Kᵢ | 15 nM |

| Radioligand Binding | κ-Opioid Receptor (KOR) | Kᵢ | 850 nM |

| Radioligand Binding | δ-Opioid Receptor (DOR) | Kᵢ | > 1000 nM |

| Functional Assay (cAMP) | µ-Opioid Receptor (MOR) | EC₅₀ | 45 nM (Agonist) |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | 250 nM |

| Transporter Uptake | Dopamine Transporter | IC₅₀ | > 5000 nM |

Phase III: Elucidating the Signaling Pathway

Based on the hypothetical data suggesting µ-opioid receptor agonism, we would next delineate the downstream signaling pathway.

MOR Signaling Cascade

Activation of the µ-opioid receptor, a classic Gi/o-coupled GPCR, initiates a cascade of intracellular events leading to an analgesic effect. The primary pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

Caption: Hypothesized MOR Signaling Pathway.

Phase IV: In Vivo Validation in Preclinical Models

The final step is to determine if the in vitro activity translates to a physiological effect in a living system. Given the potent µ-opioid receptor agonism, an animal model of nociception would be appropriate.

Experimental Protocol: Mouse Hot Plate Test for Analgesia

-

Animal Model: Use male C57BL/6 mice.

-

Acclimation: Acclimate mice to the hot plate apparatus (set to 55 ± 0.5 °C).

-

Baseline Measurement: Measure the baseline latency for each mouse to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., morphine).

-

Post-Treatment Measurement: Measure the response latency at set time points after injection (e.g., 15, 30, 60, 120 minutes).

-

Antagonism Study: To confirm the effect is MOR-mediated, pre-treat a separate cohort of mice with a MOR antagonist like naloxone before administering the test compound. A reversal of the analgesic effect would confirm the mechanism.

Conclusion and Future Directions

This guide presents a structured and logical progression for defining the mechanism of action of this compound. By starting with broad, unbiased screening and progressively focusing the investigation based on emerging data, this strategy maximizes efficiency and scientific rigor. The hypothetical outcome identifying the compound as a µ-opioid receptor agonist serves as an exemplar of how to apply this framework. Future work would involve comprehensive ADME/Tox profiling, structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluation in more complex disease models. This systematic approach is essential for translating a novel chemical entity into a potential therapeutic candidate.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. PubChemLite - this compound (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 16. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

Unveiling the Pharmacological Potential of 1-(4-Bromophenyl)-3-pyrrolidinol: A Technical Guide for Drug Discovery

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets.[4][5] When coupled with a 4-bromophenyl moiety, a functional group known to modulate pharmacokinetic and pharmacodynamic properties, the resulting compound, 1-(4-bromophenyl)-3-pyrrolidinol, emerges as a molecule of significant interest for drug discovery and development.[2][6] An isotopically labeled analog of this compound has already been utilized in antitumor studies, hinting at its potential in oncology.[7] This in-depth technical guide provides a comprehensive exploration of the potential biological activities of this compound, offering a strategic framework for its investigation. We will delve into its structural rationale, propose key biological targets, and provide detailed experimental protocols for its synthesis and evaluation as a potential therapeutic agent in oncology, infectious diseases, and neuroscience.

Introduction: The Strategic Integration of Pyrrolidinol and 4-Bromophenyl Moieties

The chemical architecture of this compound is a deliberate convergence of two pharmacologically privileged fragments. The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[8][9] Its non-planar, puckered conformation provides a three-dimensional scaffold that can be extensively decorated to optimize binding to target proteins.[4][5] The hydroxyl group at the 3-position introduces a potential hydrogen bonding site, further enhancing its ability to interact with biological macromolecules.

The incorporation of a 4-bromophenyl group is a well-established strategy in drug design. The bromine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][6] It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The "para" substitution pattern on the phenyl ring is a common feature in many bioactive compounds.

Given the established roles of these two structural components, this compound presents a compelling starting point for the exploration of novel therapeutic agents. This guide will outline a rational, multi-pronged approach to systematically investigate its biological potential.

Hypothesized Biological Activities and Investigational Pathways

Based on a thorough analysis of structurally related compounds and the known pharmacological effects of its constituent moieties, we hypothesize that this compound may exhibit significant activity in the following therapeutic areas:

-

Anticancer Activity: The presence of the 4-bromophenyl group in numerous anticancer agents, coupled with the use of a labeled version of the target compound in antitumor studies, strongly suggests a potential for antiproliferative and cytotoxic effects.[2][3][6][7]

-

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component of many CNS-active drugs.[8] Furthermore, a structurally related compound, (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, has been identified as a mu-opioid receptor agonist.[10] This suggests that this compound could modulate various CNS receptors.

-

Antibacterial Activity: Both pyrrolidine and brominated phenyl derivatives have been reported to possess antimicrobial properties.[8] The combination of these two moieties may result in synergistic or novel antibacterial effects.

The following sections will provide detailed experimental workflows to interrogate these hypothesized activities.

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add 3-pyrrolidinol (1.0 eq.), 4-bromoiodobenzene (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a catalytic amount of a palladium(0) precursor (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Investigating the Anticancer Potential: In Vitro and In Vivo Strategies

The initial lead from the use of a labeled version of this compound in antitumor studies provides a strong rationale for a comprehensive anticancer evaluation.[7]

In Vitro Anticancer Screening

A panel of human cancer cell lines should be employed to assess the breadth and selectivity of the compound's cytotoxic and antiproliferative effects.[1][2][3]

Recommended Cell Lines:

| Cancer Type | Cell Line | Rationale |

| Central Nervous System | SNB-75 | Demonstrated sensitivity to bromophenyl-containing compounds.[1] |

| Lung Carcinoma | A549 | Commonly used and sensitive to bromophenol hybrids.[3] |

| Hepatocellular Carcinoma | HepG2, Bel7402 | Targets for bromophenol derivatives.[3] |

| Colorectal Carcinoma | HCT116, Caco2 | Targets for bromophenol derivatives.[3] |

| Breast Cancer | MCF-7, MDA-MB-231 | High prevalence and well-characterized models. |

| Prostate Cancer | PC-3, LNCaP | High prevalence and well-characterized models. |

Experimental Workflow:

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocols:

-

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

In Vivo Anticancer Efficacy

Promising in vitro results should be followed by in vivo studies using xenograft models in immunocompromised mice.[2]

Experimental Protocol:

-

Model Development: Implant human cancer cells (e.g., SNB-75 or A549) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight and volume. Perform histological and immunohistochemical analysis of the tumors.

Exploring Central Nervous System Activity

The structural similarity to known CNS-active compounds warrants a thorough investigation of this compound's effects on the central nervous system.

In Vitro Receptor Binding Assays

Receptor binding assays are essential for identifying the molecular targets of a compound within the CNS. A panel of receptors commonly associated with the pyrrolidine scaffold should be screened.

Primary Screening Panel:

| Receptor Family | Specific Targets |

| Opioid Receptors | Mu (µ), Delta (δ), Kappa (κ) |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT3 |

| Dopamine Receptors | D1, D2, D3 |

| Muscarinic Receptors | M1, M2, M3 |

Experimental Protocol (Radioligand Binding Assay):

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 and calculate the binding affinity (Ki) of the compound for the receptor.

In Vivo Behavioral Assays

In vivo behavioral models in rodents are crucial for assessing the functional consequences of a compound's CNS activity.

Experimental Workflow:

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioOrganics [bioorganics.biz]

- 9. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-pyrrolidinol: Synthesis, Characterization, and Applications

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its saturated, non-planar structure that provides access to three-dimensional chemical space.[1] This five-membered nitrogen heterocycle is a prevalent scaffold in numerous natural products, alkaloids, and FDA-approved pharmaceuticals, owing to its favorable physicochemical properties and synthetic tractability.[2][3] Within this important class of compounds, 1-(4-bromophenyl)-3-pyrrolidinol emerges as a particularly valuable molecule. Its structure marries the versatile pyrrolidine core with two key functional handles: a hydroxyl group at the C-3 position and a bromine-substituted aryl group on the nitrogen atom.

The C-3 hydroxyl group provides a site for hydrogen bonding and a convenient point for derivatization, while the N-(4-bromophenyl) moiety offers a vector for molecular extension and property modulation via modern cross-coupling chemistry. This unique combination makes this compound not just a compound of academic interest, but a strategic building block for the synthesis of complex molecular architectures aimed at diverse biological targets. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and field-proven insights for researchers in drug discovery.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of N-aryl pyrrolidines can be approached through several established methodologies.[4][5] For this compound, the most direct and industrially scalable strategies involve forming the crucial C-N bond between the pyrrolidine nitrogen and the bromophenyl ring.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

The most common and logical approach is the nucleophilic aromatic substitution (SNAr) reaction between 3-pyrrolidinol and an activated 4-bromo-substituted benzene ring.

Causality of Experimental Choices:

-

Aryl Halide: 1-Bromo-4-fluorobenzene is the ideal aryl partner. The fluorine atom is a superior leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7] This is the rate-determining step of the reaction.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrofluoric acid (HF) generated in situ. This prevents the protonation of the 3-pyrrolidinol reactant, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[8]

-

Temperature: Elevated temperatures (typically >100 °C) are required to overcome the activation energy associated with disrupting the aromaticity of the benzene ring during the initial nucleophilic attack.[9]

Caption: SNAr pathway for this compound synthesis.

Strategy B: Reductive Amination

An alternative route involves the reductive amination of 4-bromoaniline with a 1,4-dicarbonyl precursor, which cyclizes in situ. A more direct, albeit hypothetical, approach would be the reduction of 1-(4-bromophenyl)pyrrolidin-3-one.

Causality of Experimental Choices:

-

Precursor: The synthesis would start with 1-(4-bromophenyl)pyrrolidin-3-one.

-

Reducing Agent: A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal. It readily reduces the ketone to a secondary alcohol without affecting the aromatic bromine or the tertiary amine.[10] More complex hydrides like LiAlH₄ are unnecessary and could lead to side reactions.

-

Solvent: Protic solvents like methanol or ethanol are preferred as they can participate in the hydride transfer mechanism and readily dissolve the borohydride salts.

Caption: Reductive amination pathway to the target compound.

Part 2: Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of physical measurements and spectroscopic techniques provides a self-validating system of analysis.

Physical Properties

| Property | Value | Source |

| CAS Number | 536742-64-0 | |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.2-7.5 ppm): Two doublets, integrating to 2H each, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Ring (δ 3.0-4.5 ppm): A series of complex multiplets for the CH and CH₂ protons. The proton at C3 (CH-OH) would appear around δ 4.5 ppm. Hydroxyl Proton (δ 1.5-3.0 ppm): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Region (δ 110-150 ppm): Four signals expected; two for the protonated carbons and two quaternary carbons (C-Br and C-N). Pyrrolidine Ring (δ 40-75 ppm): Three distinct signals for the C3, C2/C5, and C4 carbons. The C3 carbon bearing the hydroxyl group would be the most downfield (around δ 70 ppm). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 241 and 243. |

| FTIR (cm⁻¹) | O-H Stretch: Broad band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹. C-N Stretch: ~1200 cm⁻¹. C-Br Stretch: 500-600 cm⁻¹. |

Part 3: Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate scaffold for generating libraries of more complex molecules. Its strategic functionalization allows for systematic exploration of structure-activity relationships (SAR).

As a Versatile Building Block

The true value of this compound lies in its capacity for diversification.

-

Suzuki-Miyaura Cross-Coupling: The 4-bromophenyl group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of key interactions within a biological target's binding pocket. The reaction is robust, tolerant of many functional groups (including the hydroxyl), and mechanistically well-understood.[13]

-